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Compound of Interest

Compound Name: (Phenylsulfonyl)acetonitrile

Cat. No.: B1630616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

(Phenylsulfonyl)acetonitrile (CAS No: 7605-28-9), a versatile organic compound utilized in

the synthesis of various heterocyclic molecules such as pyridines, chromenes, and thiophene

derivatives.[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Molecular Structure and Properties
Molecular Formula: C₈H₇NO₂S[2][3]

Molecular Weight: 181.21 g/mol [2]

IUPAC Name: 2-(benzenesulfonyl)acetonitrile[3]

Appearance: Solid[1]

Melting Point: 112-114 °C[4]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (Phenylsulfonyl)acetonitrile.
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¹H and ¹³C NMR Spectroscopic Data
¹H NMR ¹³C NMR

Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment

7.95 - 7.55 (m, 5H)
Aromatic Protons

(C₆H₅)
136.1

Quaternary Aromatic

Carbon

4.35 (s, 2H)
Methylene Protons

(CH₂)
131.0 Aromatic CH

129.8 Aromatic CH

128.7 Aromatic CH

112.9 Nitrile Carbon (CN)

49.5
Methylene Carbon

(CH₂)

Note: NMR data can be influenced by the solvent used. The referenced data was obtained

using CD₃OD as the solvent.[2]

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

2236 C≡N (Nitrile) stretch[5]

1335 S=O (Sulfone) asymmetric stretch[5]

1148 S=O (Sulfone) symmetric stretch[5]

Mass Spectrometry (MS) Data
m/z Assignment

181.02 [M]⁺ (Molecular Ion)

Note: The exact mass is 181.01975 g/mol .[2]
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.[6]

Sample Preparation:

Dissolve approximately 5-10 mg of (Phenylsulfonyl)acetonitrile in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or CD₃OD).[2][6] The choice of solvent is critical as it can affect

chemical shifts.[7]

Transfer the solution to a high-quality 5 mm NMR tube. The recommended sample height is

typically 40-50 mm (approximately 550-680 µL).[7]

If quantitative analysis is required, add a known amount of a suitable internal standard that

does not have overlapping signals with the analyte.[6]

Data Acquisition:

Insert the sample into the NMR spectrometer.

Acquire the ¹H spectrum using a standard single-pulse experiment. A relaxation delay of at

least 5 times the longest T₁ of the signals of interest is recommended for accurate

integration.[6]

Acquire the ¹³C spectrum. Attached Proton Test (APT) or similar experiments can be used to

aid in the assignment of carbon types (CH₃, CH₂, CH, and quaternary carbons).[5]
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Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

Thoroughly grind 1-2 mg of (Phenylsulfonyl)acetonitrile with approximately 100-200 mg of

dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.[8]

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.[8]

Sample Preparation (Thin Solid Film):

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[9]

Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

Data Acquisition:

Place the KBr pellet or the salt plate in the sample holder of the FTIR spectrometer.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][10]

Sample Preparation (for Electrospray Ionization - ESI):

Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol) or water to a

concentration of approximately 1 mg/mL.[11]

Dilute this stock solution further with methanol, acetonitrile, or water to a final concentration

in the range of 10-100 µg/mL.[11]

Ensure the final solution is free of any particulate matter by filtering if necessary. High

concentrations of inorganic salts should be avoided as they are not compatible with ESI.[11]

Data Acquisition:

The prepared sample is introduced into the mass spectrometer.

For LC-MS, the sample is first separated on an HPLC column before entering the mass

spectrometer.[12]

The molecules are ionized (e.g., by electron ionization or electrospray ionization).[6][13]

The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer and

then detected.[10]

Sample Preparation MS Analysis Output

Dissolve Sample Dilute to Final
Concentration Filter if Necessary Introduce Sample Ionization Mass Analysis

(m/z separation) Detection Generate Mass Spectrum Data Interpretation
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Caption: Workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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